![molecular formula C16H13N3O3 B5760085 N-[2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)ethyl]nicotinamide](/img/structure/B5760085.png)
N-[2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)ethyl]nicotinamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)ethyl]nicotinamide, also known as FK866 or APO866, is a potent inhibitor of the enzyme nicotinamide phosphoribosyltransferase (NAMPT). NAMPT is a key enzyme involved in the biosynthesis of nicotinamide adenine dinucleotide (NAD+), an important coenzyme involved in cellular metabolism and DNA repair. The inhibition of NAMPT by FK866 leads to a depletion of intracellular NAD+ levels, resulting in cell death in certain cancer cells.
作用機序
N-[2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)ethyl]nicotinamide inhibits the enzyme NAMPT, which is responsible for the conversion of nicotinamide to nicotinamide mononucleotide (NMN), a precursor of NAD+. By inhibiting NAMPT, N-[2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)ethyl]nicotinamide leads to a depletion of intracellular NAD+ levels, which is particularly toxic to cancer cells that rely heavily on NAD+ for their metabolism and survival. The depletion of NAD+ leads to a disruption of cellular metabolism and DNA repair pathways, ultimately resulting in cell death.
Biochemical and Physiological Effects:
In addition to its anticancer effects, N-[2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)ethyl]nicotinamide has also been shown to have anti-inflammatory and immunomodulatory effects. It has been reported to reduce the production of pro-inflammatory cytokines and increase the activity of immune cells, such as natural killer cells and T cells. N-[2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)ethyl]nicotinamide has also been shown to improve glucose metabolism and insulin sensitivity in preclinical models of type 2 diabetes.
実験室実験の利点と制限
One of the major advantages of N-[2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)ethyl]nicotinamide as an anticancer agent is its selectivity for cancer cells, which reduces the risk of toxicity to normal cells. However, N-[2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)ethyl]nicotinamide has also been shown to have limited efficacy in certain cancer types, such as melanoma and glioblastoma. In addition, the depletion of NAD+ by N-[2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)ethyl]nicotinamide can lead to the activation of compensatory pathways that can limit its efficacy. Furthermore, the synthesis of N-[2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)ethyl]nicotinamide is complex and requires specialized expertise and equipment, which can limit its availability for research purposes.
将来の方向性
Future research on N-[2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)ethyl]nicotinamide will likely focus on improving its efficacy and selectivity as an anticancer agent. This may involve the development of combination therapies that target compensatory pathways activated by N-[2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)ethyl]nicotinamide. In addition, the immunomodulatory effects of N-[2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)ethyl]nicotinamide may be further explored for the treatment of autoimmune diseases and other inflammatory conditions. Finally, the development of new synthesis methods for N-[2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)ethyl]nicotinamide may improve its availability and reduce its cost, making it more accessible for research purposes.
合成法
The synthesis of N-[2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)ethyl]nicotinamide involves several steps, including the reaction of nicotinamide with ethyl 2-bromoacetate to form ethyl 2-(nicotinamido)acetate, followed by the reaction with phthalic anhydride to form N-[2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)ethyl]nicotinamide. The final product is purified using column chromatography and recrystallization.
科学的研究の応用
N-[2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)ethyl]nicotinamide has been extensively studied for its potential as an anticancer agent. It has been shown to selectively induce cell death in cancer cells by depleting intracellular NAD+ levels, while sparing normal cells. N-[2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)ethyl]nicotinamide has been tested in preclinical models of various cancers, including breast, lung, pancreas, and prostate cancer, and has shown promising results in inhibiting tumor growth and metastasis.
特性
IUPAC Name |
N-[2-(1,3-dioxoisoindol-2-yl)ethyl]pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N3O3/c20-14(11-4-3-7-17-10-11)18-8-9-19-15(21)12-5-1-2-6-13(12)16(19)22/h1-7,10H,8-9H2,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPQJBTSCMXWCRL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)CCNC(=O)C3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)ethyl]pyridine-3-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5'-chloro-1'-propylspiro[1,3-dioxane-2,3'-indol]-2'(1'H)-one](/img/structure/B5760014.png)
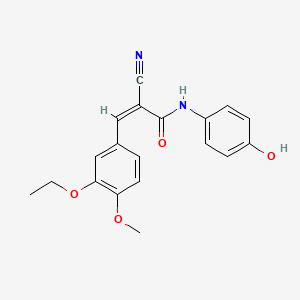
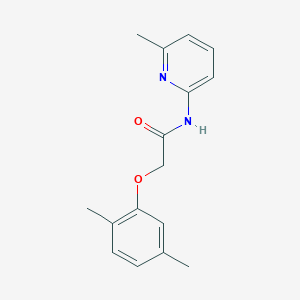

![5-chloro-N-(4-methoxyphenyl)-1,4,6-trimethyl-1H-pyrazolo[3,4-b]pyridine-3-sulfonamide](/img/structure/B5760038.png)
![N-[3-(butyrylamino)phenyl]-3-chloro-4-methylbenzamide](/img/structure/B5760046.png)
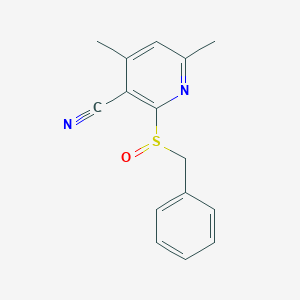
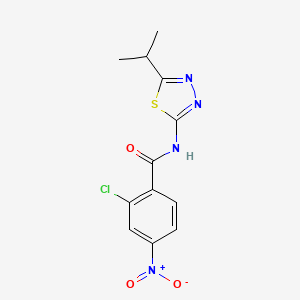
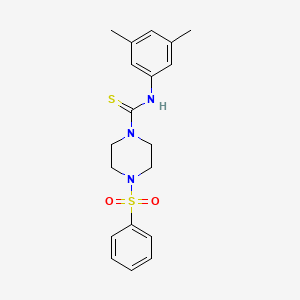

![N~2~-[(4-chlorophenyl)sulfonyl]-N~2~-cyclohexyl-N~1~-(4-pyridinylmethyl)glycinamide](/img/structure/B5760075.png)

![N'-{[(2-phenyl-4-quinolinyl)carbonyl]oxy}-3-pyridinecarboximidamide](/img/structure/B5760099.png)